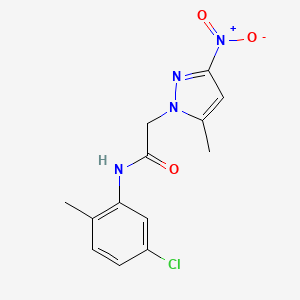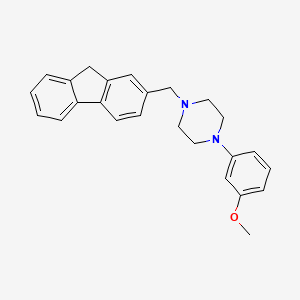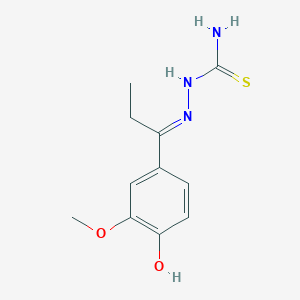
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as CNPA, is a chemical compound that has been of interest in scientific research due to its potential as a therapeutic agent. CNPA belongs to the class of pyrazole derivatives, which have been shown to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that contribute to inflammation and pain. In addition, N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins that contribute to cancer progression.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death). In addition, N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is its potential use as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential use as a chemopreventive agent, which could help to prevent the development of cancer in high-risk individuals. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide and to optimize its therapeutic potential.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can be synthesized through a multi-step process that involves the condensation of 5-chloro-2-methylphenylamine with ethyl 2-acetyl-3-oxobutanoate, followed by the reaction of the resulting product with 5-methyl-3-nitro-1H-pyrazole-1-carboxylic acid hydrazide. The final product is obtained through the acetylation of the amine group of the intermediate product.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities in vitro and in vivo. In addition, N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been investigated for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-8-3-4-10(14)6-11(8)15-13(19)7-17-9(2)5-12(16-17)18(20)21/h3-6H,7H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJVIDHJQJQVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2-{[imino(2-naphthylamino)methyl]amino}-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate](/img/structure/B6075023.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6075034.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)isonicotinamide](/img/structure/B6075037.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6075051.png)
![11-(3,4-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6075055.png)

![2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6075060.png)
![4-[({4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6075069.png)


![N-(3-methoxypropyl)-6-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6075125.png)
![2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6075138.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)